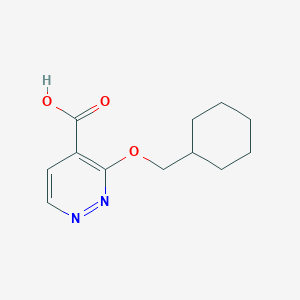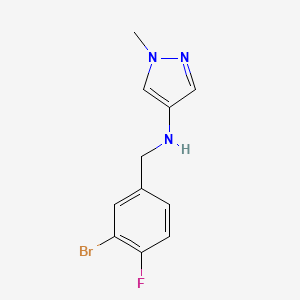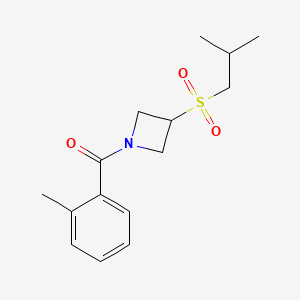![molecular formula C7H14O B2475280 [2-(Propan-2-yl)cyclopropyl]methanol CAS No. 1512049-48-7](/img/structure/B2475280.png)
[2-(Propan-2-yl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(Propan-2-yl)cyclopropyl]methanol” is a chemical compound with the molecular formula C7H14O . It is also known as (2-isopropyl-2-methylcyclopropyl)methanol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group (a three-membered carbon ring) with a methanol (CH2OH) and an isopropyl group (CH(CH3)2) attached . The InChI code for this compound is 1S/C7H14O/c1-6(2)7(5-8)3-4-7/h6,8H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a colourless liquid . It has a molecular weight of 114.19 . The compound should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reaction Mechanisms
One area of application involves the exploration of chemical synthesis and reaction mechanisms. For example, studies have shown methodologies for synthesizing complex organic structures, such as halohydrofurans, through catalyzed reactions involving cyclopropyl methanols, showcasing efficient one-pot, two-step methods under mild conditions (Mothe et al., 2011). Another study highlights the transformation of cyclopropyl substituted acrylate esters to propionate esters using specific reduction techniques that preserve the cyclopropyl ring's integrity and stereochemistry (He & Deng, 2002).
Material and Catalytic Applications
Research also extends to the catalytic applications of compounds involving cyclopropyl groups. For instance, the catalytic oxidation of aliphatic alcohols, including methanol and propanols, has been studied in the presence of specific palladium complexes, highlighting the mechanisms and efficiencies of these oxidation processes (Potekhin, Soloveva, & Potekhin, 2003). Another significant application is in the synthesis of biodiesel, where propan-2-ol serves as an acyl acceptor in lipase-catalyzed transesterification reactions, demonstrating a sustainable approach to biofuel production (Modi et al., 2006).
Spectroscopy and Molecular Structure Analysis
Spectroscopic studies and molecular structure analysis represent another crucial application. Investigations into the interactions of methanol with water and other compounds provide insights into methanol's role as an inhibitor in clathrate hydrate formation, with implications for understanding and controlling these processes (Vu & Shultz, 2011). Additionally, the study of intramolecular hydrogen bonding in cyclopropyl methanol derivatives through microwave spectroscopy offers detailed insights into molecular conformations and stability (Møllendal, Leonov, & Meijere, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-propan-2-ylcyclopropyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-5(2)7-3-6(7)4-8/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGGMTJTUQQFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2475197.png)

![3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B2475199.png)

![Tert-butyl (1aR,2aR,5aS,6aS)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B2475201.png)
![4-chloro-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2475202.png)

![5-nitro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2475204.png)
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2475211.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2475213.png)


![Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2475220.png)